1,4-Diazepane-1,4-dicarbaldehyde

Description

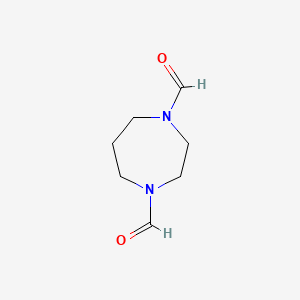

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H12N2O2 |

|---|---|

Poids moléculaire |

156.18 g/mol |

Nom IUPAC |

1,4-diazepane-1,4-dicarbaldehyde |

InChI |

InChI=1S/C7H12N2O2/c10-6-8-2-1-3-9(7-11)5-4-8/h6-7H,1-5H2 |

Clé InChI |

SWKUPWCYBNWBMW-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN(C1)C=O)C=O |

Origine du produit |

United States |

Synthetic Methodologies for 1,4 Diazepane 1,4 Dicarbaldehyde and Its Chemical Congeners

Direct Synthetic Routes to 1,4-Diazepane-1,4-dicarbaldehyde

The most direct approach to this compound involves the formylation of the parent 1,4-diazepane. This can be achieved using various formylating agents. While specific literature on the direct synthesis of this compound is not abundant, the formylation of similar cyclic diamines is a well-established transformation. Typically, reagents such as formyl chloride, a mixed anhydride (B1165640) of formic acid (e.g., formic acetic anhydride), or formamides in the presence of a suitable activating agent can be employed. The reaction conditions, including solvent, temperature, and the presence of a base to neutralize the acid byproduct, are crucial for achieving high yields and purity.

Ring-Forming Reactions for the 1,4-Diazepane Nucleus

An alternative and often more versatile approach to substituted 1,4-diazepanes involves the construction of the heterocyclic ring itself. Several powerful methods have been developed for this purpose.

Cyclocondensation Reactions of Diamines with Dicarbonyl Compounds

A classical and widely used method for the synthesis of diazepine (B8756704) rings is the cyclocondensation reaction between a diamine and a dicarbonyl compound. ijpcbs.comresearchgate.netnih.gov In the context of 1,4-diazepanes, this would involve the reaction of a 1,3-diamine with a 1,4-dicarbonyl compound or a suitable synthetic equivalent. The reaction typically proceeds through the formation of a di-imine intermediate, which then undergoes intramolecular cyclization. The choice of reactants allows for the introduction of various substituents on both the diamine and dicarbonyl components, leading to a diverse range of substituted 1,4-diazepanes. The synthesis of 1,4-dicarbonyl compounds themselves can be a challenge due to the inherent polarity mismatch of the carbonyl groups. researchgate.net

Utilization of Ketimine Intermediates in 1,4-Diazepine Formation

A notable strategy for the synthesis of 1,4-diazepine derivatives involves the use of ketimine intermediates. ijpcbs.comnih.gov This method often begins with the reaction of a β-enaminone with an aldehyde. nih.gov The reaction can be catalyzed by various acids, including heteropolyacids, which have been shown to be efficient and recyclable. nih.gov The process involves the initial formation of a ketimine, which then undergoes a cyclization reaction to afford the 1,4-diazepine ring system. ijpcbs.com This approach offers a pathway to highly substituted 1,4-diazepines with good to excellent yields. nih.gov

Approaches Employing N-Propargylamines

N-Propargylamines have emerged as versatile building blocks in the synthesis of various nitrogen-containing heterocycles, including 1,4-diazepanes. rsc.orgrsc.orgresearchgate.net These approaches are attractive due to their high atom economy and often shorter synthetic routes. rsc.orgrsc.orgresearchgate.net The synthesis of 1,4-diazepane cores from N-propargylamines can proceed through various cyclization strategies, often catalyzed by transition metals. mdpi.com For instance, palladium-catalyzed cyclization of appropriately substituted N-propargylamines can lead to the formation of the seven-membered diazepine ring. mdpi.com

Schmidt Rearrangement Strategies for Bridged 1,4-Diazepane Systems

The Schmidt rearrangement is a powerful tool for the synthesis of nitrogen-containing rings, and it has been successfully applied to the formation of bridged 1,4-diazepane systems. enamine.net This reaction typically involves the treatment of a ketone with an azide (B81097) in the presence of a strong acid. wikipedia.org In the context of bridged systems, an intramolecular Schmidt reaction of a cyclic ketone bearing an azidoalkyl side chain can lead to the formation of a bridged lactam. unc.edunih.gov The regioselectivity of this rearrangement is a key consideration, and factors such as the substitution pattern and the presence of stabilizing groups can influence the outcome, directing the reaction towards the formation of the desired bridged diazepane structure. nih.gov

Synthesis of Precursors and Key Intermediates for 1,4-Dicarbaldehyde Introduction

The synthesis of this compound often relies on the availability of the parent 1,4-diazepane heterocycle. The synthesis of this precursor can be achieved through various methods, including the reduction of a corresponding diazepinone or the cyclization of suitable acyclic precursors. Once the 1,4-diazepane is obtained, the introduction of the two carbaldehyde groups at the nitrogen atoms can be accomplished through standard formylation procedures as mentioned in section 2.1.

Derivatization of Homopiperazine (B121016) (1,4-Diazepane)

Homopiperazine, also known as 1,4-diazepane, is a seven-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions. rsc.org It serves as a versatile and common starting material for a wide array of more complex derivatives due to the reactivity of its secondary amine functionalities. The derivatization of homopiperazine is a cornerstone in the synthesis of various biologically active molecules and chemical probes. nih.govchemrxiv.org

The direct functionalization of both nitrogen atoms can be achieved under various conditions. However, for the synthesis of asymmetrically substituted diazepanes, a common strategy involves the use of protecting groups. The tert-butoxycarbonyl (Boc) group is a frequently employed protecting group for one of the nitrogen atoms, allowing for the selective functionalization of the other. This approach provides a reliable pathway to monosubstituted homopiperazine derivatives, which can then be subjected to a second, different functionalization after deprotection.

Formylation Reactions on the Diazepane Scaffold

The introduction of formyl groups onto the nitrogen atoms of the diazepane ring is a key step in the synthesis of this compound. This transformation is typically achieved through standard formylation procedures common in organic synthesis.

A prevalent method for the N-formylation of amines is the use of a suitable formylating agent. These agents can range from formic acid itself, often in the presence of a coupling agent, to more reactive derivatives such as formyl chloride or mixed anhydrides. For the synthesis of this compound from homopiperazine, a diformylation reaction is required. This can be accomplished by reacting homopiperazine with at least two equivalents of the formylating agent. The reaction conditions, including solvent and temperature, can be optimized to ensure high yields of the desired dicarbaldehyde.

A general representation of the diformylation of homopiperazine is presented in the following reaction scheme:

Homopiperazine + 2 x Formylating Agent → this compound

Stereochemical Control in 1,4-Diazepane Dicarbaldehyde Synthesis

The synthesis of chiral derivatives of 1,4-diazepane presents a significant challenge due to the conformational flexibility of the seven-membered ring and the need to control the spatial arrangement of substituents. Achieving stereochemical control, both in terms of enantioselectivity (the preferential formation of one of two enantiomers) and diastereoselectivity (the preferential formation of one or more of a set of diastereomers), is crucial for the development of compounds with specific biological activities.

Enantioselective Methods for Chiral Diazepane Derivatives

While specific enantioselective methods for the synthesis of this compound are not extensively documented, several strategies employed for other chiral diamines and heterocyclic systems can be conceptually applied.

One promising approach is the desymmetrization of the prochiral homopiperazine . In this strategy, a chiral catalyst or a chiral reagent is used to selectively functionalize one of the two equivalent nitrogen atoms, leading to an enantiomerically enriched mono-formylated intermediate. Subsequent formylation of the remaining nitrogen atom would then yield a chiral, albeit not necessarily enantiopure, dicarbaldehyde. The success of this approach hinges on the ability of the chiral entity to effectively discriminate between the two prochiral nitrogen centers of the homopiperazine ring.

Another viable strategy involves the use of chiral auxiliaries . sigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of subsequent reactions. In the context of 1,4-diazepane synthesis, a chiral auxiliary could be attached to the diazepane scaffold to guide the formylation in a stereoselective manner. After the desired stereochemistry is established, the auxiliary can be removed to yield the enantiomerically enriched product.

Finally, the development of chiral formylating agents could provide a direct route to enantioselective formylation. While not yet a common practice, the design of formylating reagents that can deliver the formyl group in a stereocontrolled fashion is an active area of research.

Diastereoselective Synthetic Pathways

The control of diastereoselectivity in the synthesis of substituted 1,4-diazepanes is crucial when multiple stereocenters are present. This is particularly relevant for derivatives of this compound that bear additional substituents on the carbon backbone of the ring.

A powerful strategy for achieving diastereoselectivity is to start from a chiral pool precursor . This involves utilizing a readily available enantiopure starting material that already contains the desired stereochemical information. For instance, a C2-symmetric 1,4-diazepane, synthesized from a chiral amino acid or another natural product, could serve as a precursor. The formylation of such a precursor would lead to a diastereomerically pure or enriched dicarbaldehyde, as the stereochemistry is predetermined by the starting material.

Alternatively, diastereoselective functionalization of a pre-existing chiral diazepane derivative can be employed. In this approach, a chiral diazepane containing at least one stereocenter is used as the substrate. The existing stereocenter(s) can then influence the stereochemical outcome of the formylation reaction, leading to the preferential formation of one diastereomer over the others. The level of diastereoselectivity would depend on the nature of the existing stereocenter(s), the reaction conditions, and the reagents used.

Chemical Reactivity and Derivatization Strategies of 1,4 Diazepane 1,4 Dicarbaldehyde

Transformations of the Aldehyde Functionalities

The two aldehyde groups are primary sites for a variety of nucleophilic addition and condensation reactions, enabling the synthesis of a wide array of derivatives. These transformations are fundamental to modifying the molecule's structure and properties.

The reaction of 1,4-diazepane-1,4-dicarbaldehyde with primary amines under appropriate conditions leads to the formation of the corresponding bis-imines, also known as Schiff bases. nih.gov This condensation reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. sci-hub.se The reaction is generally catalyzed by acid. sci-hub.se The formation of these azomethine linkages (-HC=N-) is a versatile method for creating larger, more complex molecular architectures and for introducing new functional groups. nih.gov Schiff bases derived from diamines and aldehydes are important in coordination chemistry, often acting as ligands for various metal ions. sci-hub.sescience.gov

The reaction proceeds in two steps for each aldehyde group. The stability and yield of the resulting bis-Schiff base can be influenced by the nature of the amine used. Aromatic amines, for instance, can yield highly conjugated and stable products.

Table 1: Representative Imine Formation Reactions

| Amine Reactant | Catalyst (Typical) | Product |

| Aniline | Acetic Acid | 1,4-Bis((phenylimino)methyl)-1,4-diazepane |

| Ethylamine | p-Toluenesulfonic acid | 1,4-Bis((ethylimino)methyl)-1,4-diazepane |

| 2-Aminophenol | None (or mild acid) | 1,4-Bis(((2-hydroxyphenyl)imino)methyl)-1,4-diazepane |

This table presents expected products based on established chemical principles of imine formation.

The aldehyde functionalities of this compound can be readily transformed through reduction and oxidation reactions to yield the corresponding diol and dicarboxylic acid, respectively.

Reduction to Diols: The reduction of the two aldehyde groups to primary alcohols results in the formation of 1,4-bis(hydroxymethyl)-1,4-diazepane. This transformation can be efficiently achieved using common hydride-reducing agents. chemistrysteps.com Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent suitable for this purpose, typically used in alcoholic solvents like methanol (B129727) or ethanol. science-revision.co.ukchemguide.co.uk For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) can be employed in an anhydrous ethereal solvent, followed by an aqueous workup. chemistrysteps.comscience-revision.co.uk These reduction reactions are examples of nucleophilic additions, where a hydride ion (H⁻) attacks the carbonyl carbon. chemistrysteps.com

Oxidation to Dicarboxylic Acids: Conversely, the aldehyde groups can be oxidized to carboxylic acids to form 1,4-diazepane-1,4-dicarboxylic acid. Aldehydes are particularly susceptible to oxidation and can be converted using a variety of oxidizing agents, from strong to mild. ncert.nic.inlibretexts.org Vigorous oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) will readily effect the transformation. chemistrysteps.com Milder reagents, such as Tollens' reagent, can also be used, which is a characteristic test for aldehydes. ncert.nic.in Modern methods using catalysts like N-hydroxyphthalimide (NHPI) with oxygen or iodine in a basic medium also provide efficient routes to carboxylic acids from aldehydes. organic-chemistry.orgrsc.org

Table 2: Summary of Reduction and Oxidation Reactions

| Transformation | Reagent(s) | Product |

| Reduction | 1. Sodium Borohydride (NaBH₄) 2. Methanol (solvent) | 1,4-Bis(hydroxymethyl)-1,4-diazepane |

| Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) 2. Diethyl ether (solvent) 3. H₃O⁺ (workup) | 1,4-Bis(hydroxymethyl)-1,4-diazepane |

| Oxidation | Potassium Permanganate (KMnO₄), NaOH, H₂O, heat | 1,4-Diazepane-1,4-dicarboxylic acid |

| Oxidation | Chromic Acid (H₂CrO₄) / Jones Reagent (CrO₃, H₂SO₄, acetone) | 1,4-Diazepane-1,4-dicarboxylic acid |

This table presents expected products based on established chemical principles of aldehyde reduction and oxidation.

The electrophilic nature of the aldehyde carbonyl carbons makes them susceptible to attack by a wide range of nucleophiles. pressbooks.pub This includes carbon-based nucleophiles such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), which react to form secondary alcohols after an acidic workup. bham.ac.uk Given the presence of two aldehyde groups, the stoichiometry of the nucleophile can be controlled to achieve either mono- or di-addition.

A particularly important class of reactions for aldehydes is condensation with active methylene (B1212753) compounds, known as the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com In this reaction, a compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., malonic acid, diethyl malonate, cyanoacetic acid) is deprotonated by a weak base (like piperidine (B6355638) or pyridine) to form a nucleophilic enolate. sci-hub.sewikipedia.org This enolate then adds to the aldehyde, and a subsequent dehydration step typically occurs spontaneously to yield a C=C double bond. sigmaaldrich.com With this compound, this can lead to the formation of bis-alkene derivatives. When malonic acid is used in pyridine, the reaction is often followed by decarboxylation, a variant known as the Doebner modification. wikipedia.orgorganic-chemistry.org

Table 3: Examples of Nucleophilic Addition and Condensation Reactions

| Reagent Type | Specific Reagent(s) | Catalyst/Solvent | Product Type (after workup) |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 1. Diethyl Ether 2. H₃O⁺ | Bis(1-hydroxyethyl) derivative |

| Active Methylene | Diethyl malonate | Piperidine | Bis(2,2-dicarbethoxyvinyl) derivative |

| Active Methylene (Doebner) | Malonic Acid | Pyridine, heat | Bis(vinyl) derivative (decarboxylated) |

This table presents expected products based on established principles of nucleophilic addition and condensation reactions.

Reactions Involving the 1,4-Diazepane Ring System

The 1,4-diazepane ring in the title compound consists of two tertiary nitrogen atoms. However, their reactivity is significantly attenuated because they are N-formyl substituted, giving them amide-like character. Therefore, reactions directly targeting these nitrogen atoms, such as further alkylation, are generally not feasible without prior modification. The discussion of N-functionalization is more relevant to the synthesis of the parent scaffold.

The synthesis of 1,4-diazepane derivatives often requires careful management of the reactivity of the two nitrogen atoms in the parent 1,4-diazacycloheptane (also known as homopiperazine). wikipedia.org To achieve selective functionalization, especially to produce an unsymmetrical product, a protecting group strategy is essential. organic-chemistry.org

A protecting group is a reversible modification of a functional group to ensure chemoselectivity in a subsequent reaction. wikipedia.org For amines, carbamates are among the most common and effective protecting groups. masterorganicchemistry.com Common examples include the tert-butoxycarbonyl (Boc) group, which is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed with strong acid (e.g., trifluoroacetic acid, TFA), and the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis. organic-chemistry.orgmasterorganicchemistry.com

For instance, to synthesize a mono-functionalized diazepane, one could first protect one of the nitrogen atoms, perform a reaction on the unprotected nitrogen, and then remove the protecting group. organic-chemistry.org The use of orthogonal protecting groups—two different groups that can be removed under distinct conditions—allows for highly controlled, stepwise functionalization of both nitrogen atoms. organic-chemistry.org The synthesis of this compound itself could proceed from the formylation of 1,4-diazacycloheptane.

Table 4: Common Protecting Groups for the 1,4-Diazepane Scaffold

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

| Tosyl | Ts | Tosyl chloride (TsCl) | Strong acid or reducing agents |

This table outlines common strategies used in the synthesis of diazepane derivatives.

Ring expansion and contraction reactions are powerful methods in organic synthesis for accessing different ring sizes. researchgate.net For the 1,4-diazepane system, such transformations are not common but can be envisioned under specific conditions, often proceeding through reactive intermediates.

Ring Contraction: Ring contractions of seven-membered rings can occur, though specific examples for this compound are not documented. In related 1,4-benzodiazepine (B1214927) systems, ring contractions have been observed under certain pH conditions. nih.gov One could hypothesize that a photochemical rearrangement or a reaction involving a transannular interaction (a reaction across the ring) could lead to a contracted product, such as a functionalized piperazine (B1678402) or pyrrolidine (B122466) derivative. For example, some 1,3-diazepines have been shown to rearrange to pyrrole (B145914) derivatives. nih.gov

Ring Expansion: Ring expansion reactions typically involve the insertion of an atom into the ring. Palladium-catalyzed reactions have been used to expand vinyl-substituted pyrrolidines into seven-membered diazepinones. nih.govacs.org While applying such a strategy to this compound is not straightforward, it highlights that metal-catalyzed processes can facilitate complex skeletal rearrangements. Another potential, though hypothetical, pathway could involve a reaction sequence that opens the ring and is followed by a recyclization that incorporates additional atoms to form a larger, eight- or nine-membered ring system. Rhodium-catalyzed reactions using diazo compounds have been shown to achieve ring expansion of indenes to naphthalenes, demonstrating the potential of carbene-based methods for atom insertion. nih.gov

Due to the stability of the 1,4-diazepane ring, both contraction and expansion reactions would likely require harsh conditions or highly specific reagents and catalysts, and their outcomes are speculative without direct experimental evidence.

Annulation Reactions Leading to Fused Diazepines

Annulation, or ring-forming, reactions are fundamental in synthetic organic chemistry for the construction of complex cyclic and polycyclic molecules. In the context of this compound, annulation strategies offer a versatile platform for the synthesis of various fused diazepine (B8756704) systems. These reactions typically involve the formation of one or more new rings onto the existing diazepane scaffold. The presence of the N-formyl groups in this compound can play a crucial role, either by being directly involved in the cyclization process or by acting as a protecting group for the nitrogen atoms, which can be subsequently deprotected to allow for further reactions.

Synthesis of Azolonih.govresearchgate.netdiazepines

The synthesis of azolo-fused diazepines, such as pyrazolo[1,5-a] nih.govktu.edudiazepines, represents an important area of research due to the significant biological activities associated with these scaffolds. While direct annulation of this compound with azole precursors is not extensively documented, a general and regioselective approach involves the construction of the diazepine ring onto a pre-existing azole framework.

A common strategy begins with the N-alkylation of a suitable azole derivative, such as a pyrazole-5-carboxylate, with a reagent containing a latent electrophilic site, like an epoxide. For instance, ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates can be synthesized from the corresponding pyrazole-5-carboxylates. Subsequent treatment of these intermediates with amines leads to the opening of the oxirane ring followed by a direct intramolecular cyclization, yielding the desired tetrahydro-4H-pyrazolo[1,5-a] nih.govktu.edudiazepin-4-one core. researchgate.netktu.edunih.govktu.edu This methodology offers a high degree of control over the regiochemical outcome of the final fused product.

The following table summarizes representative examples of this synthetic approach:

| Starting Azole Derivative | Reagent for N-alkylation | Amine for Cyclization | Fused Diazepine Product |

| Ethyl 1H-pyrazole-5-carboxylate | 2-(chloromethyl)oxirane | Ammonia | Tetrahydro-4H-pyrazolo[1,5-a] nih.govktu.edudiazepin-4-one |

| Ethyl 3-phenyl-1H-pyrazole-5-carboxylate | 2-(chloromethyl)oxirane | Methylamine | 7-Methyl-2-phenyl-tetrahydro-4H-pyrazolo[1,5-a] nih.govktu.edudiazepin-4-one |

| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 2-(chloromethyl)oxirane | Benzylamine | 7-Benzyl-2-methyl-tetrahydro-4H-pyrazolo[1,5-a] nih.govktu.edudiazepin-4-one |

This table presents a generalized synthetic route based on established methodologies for the synthesis of azolo-fused diazepines.

Naphtho-Fused 1,4-Diazepines

The fusion of a naphthalene (B1677914) ring system to a 1,4-diazepine core gives rise to naphtho-fused 1,4-diazepines, a class of compounds with potential applications in materials science and medicinal chemistry. The synthesis of these structures can be envisioned through several pathways, although specific examples starting from this compound are scarce in the literature.

One plausible approach involves the reaction of a suitably functionalized naphthalene precursor with a derivative of 1,4-diazepane. For example, a Pictet-Spengler type cyclization could be employed. This reaction would involve the condensation of a 1,4-diazepane derivative with a naphthaldehyde followed by cyclization.

Alternatively, a well-established method for the synthesis of related fused benzodiazepines involves the reaction of o-phenylenediamines with α,β-unsaturated carbonyl compounds or β-dicarbonyl compounds. nih.gov By analogy, one could foresee a reaction between a 1,2-diaminonaphthalene (B43638) and a suitable four-carbon synthon to construct the seven-membered diazepine ring.

While direct utilization of this compound in these syntheses is not explicitly reported, its N-formyl groups could be hydrolyzed to liberate the free diamine, which could then be reacted with appropriate naphthalene-based precursors.

Reaction Mechanisms in 1,4-Diazepine System Derivatization

Understanding the reaction mechanisms involved in the derivatization of 1,4-diazepine systems is crucial for the rational design of new synthetic methodologies and for predicting the outcome of chemical transformations.

Exploration of Reaction Pathways and Intermediates

Theoretical studies, often employing computational methods such as Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways and identifying key intermediates in the synthesis of 1,4-diazepines. For instance, the synthesis of 1,4-diazepines from the reaction of cetimine intermediates with aromatic aldehydes has been investigated theoretically. researchgate.net These studies help in understanding the relative stability of different tautomeric forms of the intermediates and in predicting the most favorable reaction pathway. researchgate.net

The mechanism of formation of fused diazepine systems often involves a cascade of reactions. For example, the synthesis of tetrahydro-4H-pyrazolo[1,5-a] nih.govktu.edudiazepin-4-ones from ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates and amines proceeds through an initial nucleophilic attack of the amine on the oxirane ring, followed by an intramolecular cyclization. The regioselectivity of the initial N-alkylation of the pyrazole (B372694) ring is a critical factor that determines the final product.

Tautomeric Equilibria within Diazepane Systems

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a common phenomenon in heterocyclic chemistry, including diazepine systems. The position of the tautomeric equilibrium can be influenced by various factors such as the nature of substituents, the solvent, and temperature.

In the context of 1,4-diazepine synthesis, the tautomeric equilibrium between different intermediate forms can significantly impact the course of the reaction. researchgate.net For example, a theoretical study on the synthesis of 1,4-diazepines highlighted the existence of a tautomeric equilibrium between two intermediate forms, with the computed molar fractions of the predominant forms being determined in both the gas phase and in solution. researchgate.net Understanding and controlling these equilibria are essential for optimizing reaction conditions and achieving the desired product.

Spectroscopic and Structural Analysis of this compound Eludes Public Domain

A comprehensive search for the spectroscopic and structural characterization of the chemical compound this compound has found no publicly available scientific literature or data. Despite extensive queries for its synthesis and analysis through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS), no specific experimental data for this particular derivative of 1,4-diazepane could be located.

The parent compound, 1,4-diazepane, also known as homopiperazine (B121016), is a well-documented chemical entity. However, the addition of two formyl groups to the nitrogen atoms at positions 1 and 4, which would form this compound, does not appear to be a compound that has been synthesized and characterized in the accessible scientific domain.

Consequently, the detailed analysis of its proton and carbon environments via ¹H and ¹³C NMR, the identification of its functional groups through FT-IR, and the determination of its molecular weight and fragmentation pattern using ESI-MS, as requested, cannot be provided at this time. The absence of this information prevents the creation of the specified scientific article and its accompanying data tables.

Further research or de novo synthesis and characterization would be required to generate the experimental data necessary to fulfill the detailed structural analysis requested.

Spectroscopic and Structural Characterization of 1,4 Diazepane 1,4 Dicarbaldehyde and Its Derivatives

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-Mass)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org This method is crucial for the identification and characterization of compounds in complex mixtures. rsc.org For 1,4-diazepane-1,4-dicarbaldehyde and its derivatives, LC-MS allows for the determination of molecular weight and provides structural information through fragmentation patterns. rsc.org

In a typical LC-MS analysis, the sample is first introduced into the liquid chromatograph, where individual components are separated based on their interactions with the stationary and mobile phases. thermofisher.com For diazepane derivatives, a reversed-phase column is often employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to improve ionization. thermofisher.comlcms.cz

Once separated, the components elute from the column and enter the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically keeps the parent molecule intact. nih.gov In the mass spectrometer, the compound is detected as a protonated molecule [M+H]⁺. For this compound, with a molecular formula of C₇H₁₀N₂O₂, the expected molecular weight is approximately 154.17 g/mol .

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound was not found in the provided search results, analysis of related 1,4-diazepane derivatives provides valuable information on the expected structural features. nih.govnih.gov

Table 1: Representative Bond Parameters from Related Diazepane Structures

| Parameter | Atom Pair/Triplet | Value (Å or °) | Reference Compound |

|---|---|---|---|

| Bond Length | N(1)–C(2) | 1.455(5) | Homopiperazine (B121016) mdpi.com |

| Bond Length | C(2)–C(3) | 1.481(5) | Homopiperazine mdpi.com |

| Bond Angle | C(2)–N(1)–C(4) | 112.0(3) | Homopiperazine mdpi.com |

This table presents data from related structures to infer potential values for this compound.

The seven-membered diazepine (B8756704) ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. nih.govmdpi.com Studies on N,N-disubstituted-1,4-diazepane derivatives have shown that they can exist in a low-energy twist-boat conformation. nih.gov In the case of homopiperazine, the crystal structure revealed a pseudo-chair conformation. mdpi.com The specific conformation adopted by this compound would be influenced by the steric and electronic effects of the two carbaldehyde groups attached to the nitrogen atoms.

In the solid state, it is not uncommon for molecules or parts of molecules to exhibit disorder, occupying multiple positions within the crystal lattice. In the crystal structure of 1,4-ditosyl-1,4-diazepane, two carbon atoms of the diazepane ring were found to be disordered over two different orientations. nih.gov This disorder was refined with an occupancy ratio of 0.534 (13) to 0.466 (13), indicating that the two conformations are nearly equally populated in the crystal. nih.gov Such phenomena can provide insight into the conformational flexibility of the ring system.

Theoretical and Computational Chemistry Studies on 1,4 Diazepane 1,4 Dicarbaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of medium-sized organic molecules like 1,4-Diazepane-1,4-dicarbaldehyde. DFT methods are used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide range of chemical and physical properties.

In computational studies of diazepine (B8756704) derivatives, the B3LYP functional is a commonly employed method, often paired with basis sets such as 6-31G** or 6-311G(d,p) to provide reliable results for geometry and electronic properties. ijasrm.comespublisher.com These calculations are typically performed in the gaseous phase, assuming an isolated molecule, to understand its intrinsic properties. espublisher.com

Optimization of Molecular Geometries and Electronic Structures

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformer(s). The seven-membered diazepane ring is flexible and can adopt several conformations, such as chair, boat, and twist-boat forms. nih.gov Computational modeling is essential to identify the lowest energy conformation.

Once the geometry is optimized, the electronic structure can be analyzed in detail. This includes the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and stability of the molecule. espublisher.comnih.gov A smaller gap generally suggests higher reactivity. The MEP map reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Data from a DFT Geometry Optimization of a Diazepane Derivative (Note: This is a representative table. Specific values for this compound would require dedicated calculations.)

| Parameter | Calculated Value (Illustrative) |

| C-N Bond Length (Å) | 1.47 |

| C-C Bond Length (Å) | 1.54 |

| C=O Bond Length (Å) | 1.23 |

| C-N-C Bond Angle (°) | 118 |

| Ring Dihedral Angle (°) | 55 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

Investigation of Ground and Excited State Properties

DFT calculations are primarily used to study the ground state of a molecule. However, understanding the properties of its electronically excited states is crucial for interpreting its spectroscopic behavior and photochemical reactivity. While direct DFT is for the ground state, its extensions are used for excited states.

The investigation of ground and excited state dipole moments, for instance, can reveal how the charge distribution within the molecule changes upon absorption of light. An increase in the dipole moment in the excited state compared to the ground state indicates a more polar character, which can influence the molecule's interaction with solvents and its solubility.

Time-Dependent DFT (TD-DFT) for Spectroscopic Interpretation

To specifically probe excited states and simulate spectroscopic data, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of a molecule by calculating the energies of vertical excitations from the ground state to various excited states. espublisher.com

For this compound, TD-DFT could identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n→π* or π→π* transitions associated with the carbonyl groups and the nitrogen lone pairs. espublisher.com This theoretical data is invaluable for interpreting experimental spectra and understanding the electronic transitions that give rise to the observed absorption bands.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules.

Transition State Characterization and Activation Energies

By modeling a chemical reaction, it is possible to identify the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. nih.gov

Computational methods can be used to locate and characterize the transition states for various potential reactions involving this compound. This information would be critical for understanding its reactivity and for optimizing reaction conditions in a laboratory setting. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. nih.gov

Analysis of Relative Stabilities of Isomers and Tautomers

Molecules like this compound can potentially exist as different isomers or tautomers. For instance, keto-enol tautomerism could be considered, although for simple aldehydes, the keto form is generally much more stable. nih.gov

DFT calculations can be used to determine the relative energies of these different forms, and thus predict which isomer or tautomer is the most stable and likely to be observed. In the context of diazepine systems, theoretical studies have been used to evaluate the enamine-imine tautomeric equilibrium, showing that computational predictions of chemical shifts can help determine the predominant form in solution. nih.gov

Bonding Analysis and Electron Density Distribution

The electronic structure and nature of chemical bonds within this compound can be deeply investigated using a variety of computational techniques that analyze the electron density distribution. These methods provide insights beyond simple Lewis structures, quantifying interactions and charge delocalization.

Natural Bond Orbital (NBO) analysis is a powerful method for translating the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into the familiar, localized language of Lewis structures, including bonds, lone pairs, and core orbitals. wisc.edu This analysis provides a quantitative description of bonding, including hybridization, charge distribution (Natural Population Analysis, NPA), and the stabilizing effects of electron delocalization through donor-acceptor (hyperconjugative) interactions. joaquinbarroso.comq-chem.com

For this compound, an NBO analysis would elucidate the electronic characteristics of the diazepine ring and its formyl substituents. Key insights would include:

Hybridization and Bonding: The analysis would quantify the hybridization of the nitrogen and carbon atoms, detailing the composition of the C-N, C-C, C-H, and C=O bonds.

Charge Distribution: NPA charges would reveal the partial positive charges on the carbonyl carbons and hydrogens, and the partial negative charges on the nitrogen and oxygen atoms, offering a more robust picture than other population analysis methods. q-chem.com

Intramolecular Interactions: A crucial part of NBO analysis is the examination of delocalization effects via the second-order perturbation theory analysis of the Fock matrix. This would identify significant intramolecular interactions, such as the donation of electron density from the nitrogen lone pairs (LP) to the antibonding orbitals (σ* or π) of adjacent bonds, particularly the π orbitals of the carbonyl groups. These interactions are key to understanding the molecule's conformational preferences and electronic stability.

While specific published NBO analysis data for this compound is not available, the table below illustrates the typical format of data obtained from such an analysis for key donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (N1) | π* (C=O) | Data not available | Hyperconjugation |

| LP (N4) | π* (C=O) | Data not available | Hyperconjugation |

| σ (C-H) | σ* (N-C) | Data not available | Hyperconjugation |

| LP: Lone Pair; σ: Antibonding sigma orbital; π : Antibonding pi orbital; E(2): Stabilization energy associated with delocalization. |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density (ρ) to define atoms and the chemical bonds between them. wikipedia.orgwiley-vch.de This theory is based on analyzing the topology of the electron density, specifically its gradient vector field and critical points. wikipedia.orgamercrystalassn.org A bond path, a line of maximum electron density linking two nuclei, along with a corresponding bond critical point (BCP), signifies a chemical bond. wiley-vch.desciencearchives.org

The properties at the BCP, such as the electron density (ρb), its Laplacian (∇²ρb), and energy densities, characterize the nature of the interaction. nih.gov For covalent bonds, ∇²ρb is typically negative, indicating a concentration of charge, whereas for closed-shell interactions (like ionic bonds or van der Waals forces), ∇²ρb is positive. sciencearchives.org

A QTAIM analysis of this compound would:

Unambiguously define the atomic basins and the network of bond paths, confirming the covalent framework of the molecule.

Characterize each bond (C-N, C-C, C=O, C-H) based on the topological properties at their respective BCPs.

Identify any potential intramolecular non-covalent interactions, such as hydrogen bonds, which would be revealed by a bond path between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

The following table shows the kind of data a QTAIM analysis provides, although specific values for the target molecule are not present in the searched literature.

| Bond | ρb (a.u.) | ∇²ρb (a.u.) | Nature of Interaction |

| C=O | Data not available | Data not available | Shared (Covalent) |

| C-N | Data not available | Data not available | Shared (Covalent) |

| C-C | Data not available | Data not available | Shared (Covalent) |

| ρb: Electron density at the Bond Critical Point; ∇²ρb: Laplacian of the electron density at the BCP. |

Energy Decomposition Analysis (EDA) is a computational method used to dissect the total interaction energy (ΔEint) between two molecular fragments into physically meaningful components. u-tokyo.ac.jpscm.com This allows for a detailed understanding of the nature of the forces holding the fragments together. A typical EDA scheme partitions the interaction energy into terms such as:

Electrostatic (ΔEelstat): The classical electrostatic interaction between the unperturbed charge distributions of the fragments.

Pauli Repulsion (ΔEPauli): The destabilizing term arising from the antisymmetry requirement of the wavefunction (steric repulsion).

Orbital Interaction (ΔEorb): The stabilizing energy from the mixing of occupied and unoccupied orbitals of the fragments (polarization and charge transfer). u-tokyo.ac.jp

Dispersion (ΔEdisp): The interaction energy arising from electron correlation, crucial for non-covalent interactions. researchgate.net

EDA is not typically applied to a single molecule but rather to a complex of two or more interacting molecules. For this compound, an EDA would be invaluable for studying its interactions with a biological target, a solvent molecule, or another monomer in a self-assembled system. The analysis would quantify whether the binding is dominated by electrostatics, orbital interactions (like hydrogen bonding), or dispersion forces. escholarship.orgrsc.org

Molecular Dynamics Simulations for Conformational Sampling and Interaction Studies

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.govnih.gov

While no specific MD simulation studies focused solely on this compound were identified, research on related diazepane derivatives highlights the utility of this method. For instance, a study on novel 1,4-diazepane-based sigma (σ) receptor ligands employed MD simulations to understand the behavior of the compounds within the receptor's active site. nih.gov In that work, simulations of a benzofurane-substituted diazepane derivative (compound 2c) complexed with the σ1 receptor were run for 250 nanoseconds. nih.gov The analysis of the root-mean-square deviation (RMSD) of the ligand revealed a stable binding pose, in contrast to other derivatives that showed major conformational changes. nih.gov This demonstrates how MD can confirm docking results, assess the stability of ligand-protein complexes, and provide insights into the dynamic interactions that govern binding affinity. nih.gov

Application of Chemical Descriptors and Frontier Orbital Theory

Chemical descriptors derived from computational chemistry are numerical values that characterize a molecule's physical and chemical properties. Frontier Orbital Theory, developed by Kenichi Fukui, is a key framework within this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukwikipedia.org

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactivity. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor in reactions, defining the molecule's nucleophilicity or basicity. youtube.comlibretexts.org The LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and requires less energy to be excited. nih.govnih.gov

A large HOMO-LUMO gap indicates high stability and low chemical reactivity. researchgate.net

For this compound, a HOMO-LUMO analysis would predict its reactive sites. The HOMO is expected to be localized primarily on the lone pairs of the nitrogen atoms, making these the most probable sites for electrophilic attack (e.g., protonation). The LUMO is likely distributed over the π* orbitals of the two carbonyl groups, indicating that the carbonyl carbons are the primary sites for nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, as shown in the table below. irjweb.com

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical Reactivity, Kinetic Stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when accepting an electron |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

| (Specific values for this compound are not available in the searched literature) |

In-Depth Analysis of Atomic Charge Distribution in this compound Remains Elusive in Scientific Literature

Despite a comprehensive search of scientific databases and computational chemistry literature, specific theoretical studies detailing the atomic charge distribution for the compound this compound are not publicly available. Consequently, the generation of a detailed article with specific data tables on its Mulliken and Natural Population Analysis (NPA) is not possible at this time.

Theoretical and computational chemistry provide indispensable tools for understanding the electronic structure of molecules. Methods such as Mulliken population analysis and Natural Population Analysis (NPA) are routinely employed to calculate partial atomic charges, which offer deep insights into a molecule's reactivity, polarity, electrostatic potential, and intermolecular interactions.

For a molecule like this compound, which contains a seven-membered diazepane ring with formyl groups attached to both nitrogen atoms, such an analysis would be of significant interest. The presence of highly electronegative oxygen and nitrogen atoms, along with a flexible ring structure, suggests a complex electronic environment. A computational study would typically reveal:

Significant negative charges localized on the oxygen atoms of the two formyl groups due to their high electronegativity and involvement in the carbonyl double bond.

Substantial negative charges on the two nitrogen atoms of the diazepane ring, though likely less negative than the oxygen atoms.

Positive charges on the carbonyl carbon atoms, making them electrophilic centers susceptible to nucleophilic attack.

Varying degrees of positive charge on the carbon and hydrogen atoms of the diazepane ring.

This detailed charge distribution data is fundamental for building accurate molecular mechanics force fields, predicting sites of metabolic activity, and designing new derivatives with tailored electronic properties.

However, without a dedicated computational study published in accessible scientific literature, any presentation of data tables or detailed research findings for this compound would be speculative. Researchers seeking this specific information may need to perform their own quantum chemical calculations using appropriate levels of theory (such as Density Functional Theory) and basis sets.

Advanced Applications of 1,4 Diazepane 1,4 Dicarbaldehyde in Material Science and Chemical Design

Development of Fluorescent Chemosensors

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their fluorescence properties. The fundamental design of these sensors involves integrating a recognition unit (a binding site) with a signaling unit (a fluorophore). The 1,4-diazepane-1,4-dicarbaldehyde scaffold is a promising platform for creating such sensors due to its inherent structural features.

Design Principles for Metal Ion Sensing

The design of effective fluorescent chemosensors for metal ions relies on several key principles, where the 1,4-diazepane structure can be strategically employed. The two nitrogen atoms of the diazepane ring can act as a binding site for metal ions, forming stable coordination complexes. This interaction is the foundation of the sensor's selectivity.

The general mechanism involves the chelation of a metal ion by the diazepane moiety, which in turn influences the electronic properties of an attached fluorophore. The aldehyde groups of this compound are crucial for this design, as they can be readily reacted with fluorescent molecules containing amine groups (e.g., anilines, aminonaphthalenes) via condensation reactions to form Schiff base derivatives. This modular synthesis allows for the straightforward attachment of a wide variety of fluorophores, enabling the tuning of the sensor's optical properties.

Common signaling mechanisms include:

Photoinduced Electron Transfer (PET): In the absence of a metal ion, the lone pair electrons on the diazepane nitrogens can quench the fluorescence of the attached fluorophore through PET. Upon binding a metal ion, these electrons are engaged in coordination, which suppresses the PET process and "turns on" the fluorescence.

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can increase the rigidity of the sensor molecule, reducing non-radiative decay pathways and leading to an enhancement of fluorescence. The conformational flexibility of the 1,4-diazepane ring can be restricted upon metal binding, favoring this mechanism. jst.go.jp

Intramolecular Charge Transfer (ICT): The interaction with a metal ion can alter the electron-donating or -withdrawing properties of the binding site, modifying the ICT character of the fluorophore and causing a shift in the emission wavelength.

The table below summarizes key design strategies for fluorescent chemosensors that can be adapted using the this compound scaffold.

| Design Strategy | Recognition Moiety | Signaling Mechanism | Potential Analyte |

| Turn-On PET Sensor | Diazepane Ring | Photoinduced Electron Transfer (PET) | Transition metal ions (e.g., Zn²⁺, Cd²⁺) |

| CHEF-based Sensor | Diazepane-Schiff base | Chelation-Enhanced Fluorescence (CHEF) | Heavy metal ions (e.g., Hg²⁺, Pb²⁺) |

| Ratiometric ICT Sensor | Functionalized Diazepane | Intramolecular Charge Transfer (ICT) | Specific metal ions depending on functionalization |

Spectrofluorimetric Derivatization Techniques

Spectrofluorimetry is a highly sensitive analytical technique. However, its application is limited to molecules that are naturally fluorescent. For non-fluorescent analytes, a process of chemical derivatization is employed to convert them into fluorescent species. Aldehydes are common derivatizing agents, particularly for primary amines.

This compound can serve as a derivatizing agent in spectrofluorimetric analysis. It can react with two equivalents of a primary amine analyte to form a larger, often more conjugated, and potentially fluorescent Schiff base derivative. This is analogous to the well-known reaction of o-phthalaldehyde (B127526) (OPA) with primary amines in the presence of a thiol, which yields highly fluorescent isoindole products. rsc.org

The reaction of this compound with a non-fluorescent analyte containing a primary amine would proceed as follows:

This compound + 2 R-NH₂ → Diazepane-bis(Schiff base) + 2 H₂O

The resulting diazepane-bis(Schiff base) product may exhibit fluorescence, allowing for the sensitive detection and quantification of the original amine. The flexibility of the diazepane ring could also lead to unique photophysical properties in the resulting derivative. This technique is valuable for the analysis of amino acids, peptides, and pharmaceuticals in complex biological and environmental samples. rsc.org

Role in Nonlinear Optics (NLO) Materials

Nonlinear optics (NLO) is the study of how light interacts with matter at very high intensities, leading to phenomena such as frequency doubling and optical switching. Materials with significant NLO properties are crucial for applications in telecommunications, optical computing, and data storage.

The key to a molecule exhibiting NLO behavior is a large molecular hyperpolarizability (β), which typically arises from a significant change in dipole moment upon electronic excitation. This is often achieved in molecules with a "push-pull" architecture, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.

Derivatives of this compound can be engineered to create potent NLO materials. The diazepane moiety, with its nitrogen lone pairs, can act as an electron-donating group. The aldehyde functionalities can be used to build out π-conjugated systems (e.g., through Knoevenagel or Wittig reactions) and to attach strong electron-accepting groups (like nitro or cyano groups).

For example, a stilbene-type derivative could be synthesized by reacting this compound with a substituted phosphonium (B103445) ylide. The resulting molecule would have a D-π-A-π-D structure, which could exhibit a significant NLO response. The non-planar, seven-membered diazepane ring could also lead to materials with good transparency and thermal stability, which are important practical considerations for NLO devices. Theoretical studies on similar organic molecules have shown that such structural motifs can lead to high hyperpolarizability values. mdpi.comresearchgate.net

The table below shows theoretical hyperpolarizability values for some representative NLO molecules, providing a benchmark for the potential of 1,4-diazepane-based systems.

| Molecule | Type | First Hyperpolarizability (β) (10⁻³⁰ esu) |

| p-Nitroaniline | A-π-D | ~34 |

| Disperse Red 1 | A-π-D | ~450 |

| NO₂-tetracene-N(CH₃)₂ | A-π-D | ~230 mdpi.com |

Engineering of Photoactive Materials and Supramolecular Systems

Photoactive materials are substances that undergo a change in their properties upon exposure to light. These changes can include isomerization, color change (photochromism), or the generation of a current (photovoltaics). The 1,4-diazepane core can be incorporated into larger systems to engineer such materials.

Investigations into Photoisomerization and Electrocyclization Processes

Photoisomerization and electrocyclization are two fundamental photochemical reactions that can be used to create molecular switches and photosensitive materials. wikipedia.org

Photoisomerization: This typically involves the trans-cis isomerization around a double bond upon absorption of light. This change in geometry can be used to alter the physical or biological properties of a system in a reversible manner.

Electrocyclization: This is a pericyclic reaction where a conjugated π-system undergoes a ring-closure reaction to form a cyclic compound with one more sigma bond and one fewer pi bond. These reactions are governed by the Woodward-Hoffmann rules and can be triggered by light or heat.

Derivatives of this compound are excellent candidates for constructing photoactive systems. For instance, by reacting the aldehyde groups to form extended conjugated systems, such as distyrylbenzenes containing the diazepane core, one can create molecules that undergo photoisomerization. Studies on diazadistyrylbenzene derivatives have shown that they can undergo both trans-cis isomerization and intersystem crossing to a triplet state upon irradiation. researchgate.net

Furthermore, the diazepine (B8756704) ring itself, being a seven-membered ring, can participate in electrocyclic reactions. Research on related systems has demonstrated that diazepine derivatives can be formed through 1,7-electrocyclic ring closure. rsc.org Conversely, appropriately substituted 1,4-diazepane derivatives could undergo electrocyclic ring-opening reactions when irradiated, leading to a significant change in their structure and conjugation, and thus their optical properties. These processes are of considerable interest for the development of photoactive materials and supramolecular systems where light can be used as an external stimulus to control molecular assembly or function. researchgate.net

Ligand Architectures in Coordination Chemistry

The ability of 1,4-diazepane and its derivatives to act as ligands for metal ions is well-established. rsc.orgresearchgate.netnih.gov The two nitrogen atoms of the diazepane ring, along with other donor atoms from substituents, can coordinate to a metal center to form stable complexes. This compound is a particularly interesting ligand because it possesses four potential donor sites: the two nitrogen atoms of the ring and the two oxygen atoms of the carbonyl groups.

This multidentate character allows it to form a variety of coordination architectures:

Chelating Ligand: It can bind to a single metal center using two or more donor atoms, forming a stable chelate ring. For example, it could coordinate through both nitrogen atoms or through one nitrogen and one adjacent carbonyl oxygen.

Bridging Ligand: It can link two or more metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The distance and flexibility between the two nitrogen atoms make it an ideal bridging unit for constructing extended supramolecular structures.

The synthesis of multidentate ligands based on a 1,4-diazepane platform has been reported, and their coordination chemistry with lanthanide and transition metals has been explored. osti.gov These studies show that the diazepane framework is a versatile building block for creating complex ligand architectures. By modifying the aldehyde groups of this compound, even more complex ligands can be synthesized, with tailored properties for specific applications in catalysis, magnetism, or medical imaging.

The following table lists some examples of metal complexes formed with ligands based on the 1,4-diazepane scaffold.

| Ligand Derivative | Metal Ion | Resulting Complex Type |

| 6-amino-6-methylperhydro-1,4-diazepine (AAZ) | Ni(II) | Octahedral complex [Ni(AAZ)₂]²⁺ nih.gov |

| AAZ-functionalized ligand | Fe(III), Zn(II) | Heterodinuclear complex nih.gov |

| Phosphinoylmethyl-pyridyl N-oxide functionalized 1,4-diazepane | Lanthanides (e.g., La, Eu, Lu), Cu(II) | Chelating complexes osti.gov |

| 6-amino-6-methyl-1,4-diazepine | Sc(III), Y(III) | Organometallic alkyl complexes rsc.orgrug.nl |

The diverse coordination behavior of diazepane-based ligands highlights the potential of this compound as a precursor to novel and functional coordination compounds.

Design of Macroacyclic and Schiff Base Ligands

The presence of two aldehyde functionalities allows this compound to serve as a key building block for the synthesis of complex macroacyclic and Schiff base ligands. Schiff bases are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. mdpi.comsci-hub.se In the case of this compound, its two aldehyde groups can react with difunctional or polyfunctional amines to yield intricate macrocyclic structures.

The general reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic imine or azomethine (-C=N-) bond of a Schiff base. mdpi.com When a diamine is used, a [2+2] condensation can lead to the formation of a macrocyclic ligand, where two molecules of the diazepane dialdehyde (B1249045) react with two molecules of the diamine. The properties of the resulting macrocycle, such as cavity size and flexibility, can be fine-tuned by selecting the appropriate diamine linker.

These Schiff base ligands are of significant interest due to their wide range of applications, including in catalysis and as materials with unique photophysical properties. nih.gov The N and O atoms within these ligands act as donor sites, making them excellent chelating agents for metal ions. mdpi.com

Table 1: Examples of Amine Precursors for Schiff Base Ligand Synthesis

| Amine Precursor | Potential Ligand Type |

|---|---|

| Ethylenediamine | Macroacyclic Schiff Base |

| o-Phenylenediamine | Macroacyclic Schiff Base |

| Diethylenetriamine | Acyclic, potentially encapsulating ligand |

Complexation with Transition Metal Ions

Schiff base ligands, including those hypothetically derived from this compound, are well-regarded for their ability to form stable complexes with a wide array of transition metal ions. yu.edu.jo The coordination typically occurs through the nitrogen atom of the imine group and another donor atom, often an oxygen or sulfur atom present in the original aldehyde or amine precursor. nih.govrsc.org Ligands synthesized from this particular dialdehyde would offer multiple coordination sites, including the imine nitrogens and potentially the diazepane nitrogens, allowing for the formation of mono- or binuclear metal complexes.

Table 2: Transition Metal Ions Known to Form Complexes with Schiff Base Ligands

| Metal Ion | Common Coordination Geometries | Potential Applications of Complexes |

|---|---|---|

| Copper(II) | Square Planar, Tetrahedral, Octahedral | Catalysis, Antimicrobial agents |

| Nickel(II) | Square Planar, Octahedral | Catalysis, Magnetic materials |

| Cobalt(II) | Tetrahedral, Octahedral | Oxygen carriers, Catalysis |

| Zinc(II) | Tetrahedral | Fluorescent sensors, Catalysis |

| Palladium(II) | Square Planar | Catalysis (e.g., cross-coupling reactions) yu.edu.jo |

Integration into Multicomponent Reactions for Chemical Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. researchgate.net This approach is highly valued for its efficiency and for rapidly generating libraries of structurally diverse molecules. researchgate.net

While specific examples utilizing this compound in MCRs are not prevalent in the literature, its structure as a dialdehyde presents intriguing possibilities. For instance, in isocyanide-based MCRs like the Ugi or Passerini reactions, which traditionally use a single carbonyl compound, a dialdehyde could theoretically participate in a double reaction. wikipedia.orgnih.govresearchgate.netmdpi.com This could lead to the synthesis of complex, cage-like molecules or polymeric structures, significantly expanding the chemical space accessible from this building block.

The Ugi four-component reaction, for example, combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. mdpi.com Using this compound could result in the formation of a dimeric product with two dipeptide-like structures tethered by the diazepane scaffold. Such molecules would be of interest in medicinal chemistry and materials science due to their increased complexity and defined spatial orientation of functional groups.

Utility as Building Blocks for Diverse Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an excellent starting material for the construction of a variety of other heterocyclic systems. nih.govnih.gov The two aldehyde groups can undergo condensation reactions with a range of binucleophiles to form new fused or bridged rings.

For example, reaction with:

Hydrazine derivatives can lead to the formation of fused pyridazine (B1198779) or diazepine-dipyridazine ring systems.

β-Diketones or β-ketoesters in reactions like the Knoevenagel condensation, followed by intramolecular cyclization, can yield complex polycyclic architectures.

Dinucleophiles such as 1,2-phenylenediamine or catechol could lead to the formation of large ring systems containing fused benzodiazepine (B76468) or benzoxazepine moieties, respectively.

The synthesis of substituted 1,4-diazepines is an active area of research due to the wide range of biological activities associated with this scaffold. nih.govrsc.org The use of this compound as a starting point provides a direct route to more complex and functionalized diazepine derivatives, which are valuable intermediates for further synthetic transformations. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 1,4-Diazepane-1,4-dicarbaldehyde, and how can experimental conditions be optimized?

The synthesis of this compound typically involves condensation reactions. For example:

- Reflux with ethanol : Benzene-1,4-dicarbaldehyde reacts with amines under reflux conditions to form Schiff base intermediates, which can be further functionalized .

- Multicomponent reactions (MCRs) : A solvent- and catalyst-free approach using 1,3-dicarbonyls, diamines, and aldehydes can yield diazepane derivatives with stereoselectivity .

Optimization : Use factorial design to systematically vary parameters (temperature, solvent, stoichiometry) and analyze outcomes via HPLC or NMR .

Basic: Which analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

- Spectroscopy : FTIR for aldehyde and amine functional groups; H/C NMR for structural elucidation .

- Mass spectrometry (LC-MS) : Confirm molecular weight and fragmentation patterns .

- X-ray powder diffraction : Resolve crystal structures and assess purity .

- Chromatography (HPLC) : Monitor reaction progress and isolate intermediates .

Basic: How can researchers evaluate the biological activity of this compound derivatives?

Methodological steps:

- Target identification : Use computational docking (e.g., AutoDock) to predict interactions with receptors (e.g., GABA for anxiolytic activity) .

- In vitro assays : Test cytotoxicity (MTT assay) and receptor binding (radioligand displacement) using structurally similar diazepane derivatives as benchmarks .

- Structure-activity relationship (SAR) : Modify substituents (e.g., fluorobenzyl groups) to correlate structural changes with potency .

Advanced: How should researchers address contradictions in reported synthetic yields or biological data for diazepane derivatives?

- Data quality assessment : Apply EPA’s systematic review framework to evaluate study reliability, including sample size, controls, and reproducibility .

- Meta-analysis : Aggregate data from multiple sources (e.g., CAS registry entries, PubChem) to identify trends in reaction efficiency or bioactivity .

- Experimental replication : Reproduce conflicting studies under standardized conditions (e.g., inert atmosphere for oxidation-sensitive reactions) .

Advanced: What advanced catalytic strategies improve the stereoselective synthesis of diazepane derivatives?

- Palladium-catalyzed allylic alkylation : Enables asymmetric synthesis of diazepane scaffolds with high enantiomeric excess (e.g., 95% ee) .

- Organocatalysis : Use proline derivatives to catalyze multicomponent reactions, enhancing stereocontrol without metal residues .

- Flow chemistry : Optimize residence time and temperature for continuous production of intermediates .

Advanced: How can computational modeling streamline the design of diazepane-based drug candidates?

- Molecular dynamics (MD) simulations : Predict conformational stability of diazepane rings in aqueous environments .

- QSAR modeling : Train models on datasets (e.g., ChEMBL) to predict logP, solubility, and toxicity .

- Virtual screening : Dock diazepane libraries against target proteins (e.g., kinases) to prioritize synthesis .

Advanced: What methodologies are used to study the reactivity of this compound under varying pH and temperature conditions?

- Kinetic studies : Monitor aldehyde reactivity via UV-Vis spectroscopy under acidic/basic conditions .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways .

- pH-dependent NMR : Track protonation states of the diazepane ring and aldehyde groups .

Advanced: How can structural modifications of the diazepane core enhance drug-likeness or target specificity?

- Alkyl chain variation : Introduce short (methyl) or long (hexadecyl) chains to modulate lipophilicity and membrane permeability .

- Heterocyclic fusion : Attach triazolo or pyridazine moieties to improve binding affinity for CNS targets .

- Prodrug strategies : Convert aldehydes to acetals or hydrazones for controlled release in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.